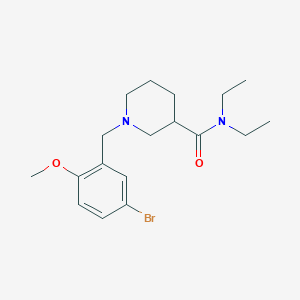
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRD-7929, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of compounds known as piperidinecarboxamides, which have been shown to have various biological activities.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide works by binding to the bromodomain of BRD9, which prevents the protein from interacting with its target genes. This leads to a decrease in the expression of genes that are regulated by BRD9.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is a potent and selective inhibitor of BRD9, with minimal activity against other bromodomain-containing proteins. Inhibition of BRD9 by 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to lead to a decrease in the expression of genes that are regulated by BRD9, including genes involved in cell proliferation and survival. This suggests that 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may have potential as a therapeutic agent in cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific inhibition of this protein without affecting other bromodomain-containing proteins. However, a limitation of using 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD9, which may have greater therapeutic potential. Additionally, further studies are needed to investigate the effects of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide in different disease models and to determine its potential as a therapeutic agent in these contexts. Finally, the development of more efficient synthesis methods for 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide may facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been described in a scientific publication by researchers at the Broad Institute of MIT and Harvard. The synthesis involves the reaction of 5-bromo-2-methoxybenzylamine with diethylamine and 3-piperidinecarboxylic acid in the presence of a coupling reagent. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated as a selective inhibitor of the protein bromodomain-containing protein 9 (BRD9), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 has been shown to play a role in the regulation of gene expression, and its inhibition has been proposed as a potential therapeutic strategy in cancer and other diseases.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)14-7-6-10-20(12-14)13-15-11-16(19)8-9-17(15)23-3/h8-9,11,14H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLWLDKDLDJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269347 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
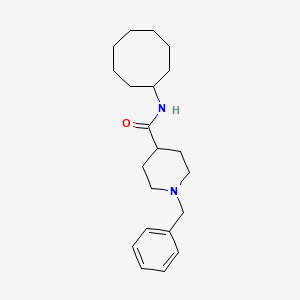
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
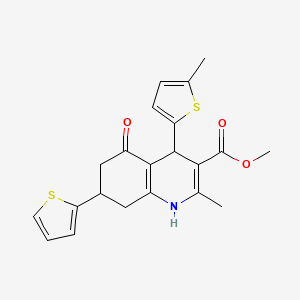
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)
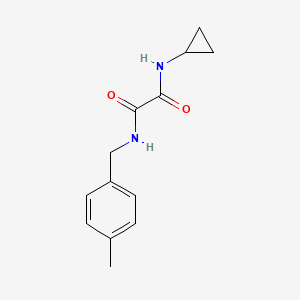
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
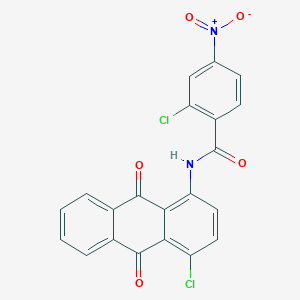
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
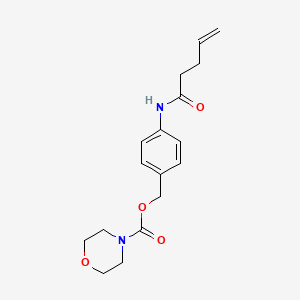
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)